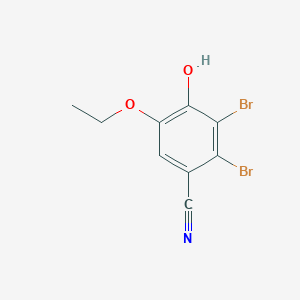

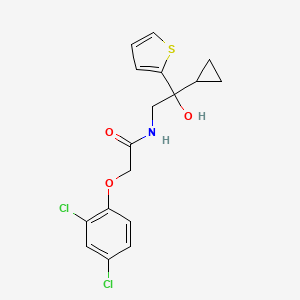

![molecular formula C12H14Cl2N2O3S B2678387 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine CAS No. 923756-84-7](/img/structure/B2678387.png)

1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” is a specialty product used in proteomics research . It has a molecular formula of C10H13ClN2O2S and a molecular weight of 260.74 .

Synthesis Analysis

Piperazine synthesis involves various methods, including the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A series of sulfonyl piperazine analogs have been prepared and evaluated, with modifications in the phenyl and N-acetyl groups .Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine” consists of a piperazine ring with a sulfonyl group attached to one nitrogen and a 2-chlorophenyl group attached to the sulfonyl group .Chemical Reactions Analysis

Sulfonyl radicals, which are part of the structure of this compound, are usually produced from various thiols and sulfonyl derivatives in high efficiency by single-electron-transfer (SET) oxidation .Physical and Chemical Properties Analysis

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” has a molecular weight of 260.74 . More specific physical and chemical properties are not available in the sources I found.科学的研究の応用

Development of Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) focused on developing adenosine A2B receptor antagonists, which have potential therapeutic applications in treating diseases such as asthma, cancer, and type 2 diabetes. The research involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, where 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine could potentially serve as a precursor. The study identified potent compounds with subnanomolar affinity and high selectivity for the A2B receptor, highlighting the importance of such intermediates in medicinal chemistry (Borrmann et al., 2009).

Synthesis of Melanocortin-4 Receptor Ligands

Tran et al. (2008) synthesized piperazinebenzylamine derivatives from constrained five-membered rings, exploring their binding affinities at the human melanocortin-4 receptor. This receptor is significant for its role in regulating appetite and energy homeostasis. The derivatives, potentially synthesized using intermediates like this compound, showed similar or lower potency compared to acyclic analogs, contributing to the ongoing search for obesity treatments (Tran et al., 2008).

Antimicrobial Activity of Piperazine Derivatives

Patel, Desai, and Mistry (2004) prepared novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, showcasing the antimicrobial potential of such compounds. The synthesis pathway likely incorporates this compound as a key intermediate. These derivatives exhibit promise in combating microbial infections, underlining the importance of developing new antimicrobials in response to rising antibiotic resistance (Patel, Desai, & Mistry, 2004).

作用機序

将来の方向性

Piperazine-based compounds are gaining prominence in today’s research due to their presence in many biologically active compounds . Sulfonyl fluorides, which are part of the structure of this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . These areas of research may provide future directions for the study and application of “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine”.

特性

IUPAC Name |

2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLNLCOVLFALLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

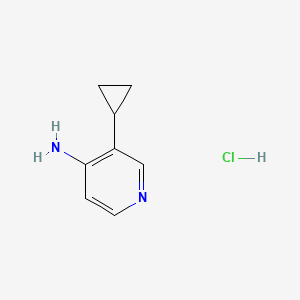

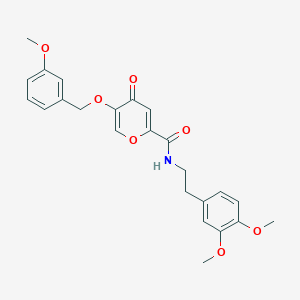

![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)

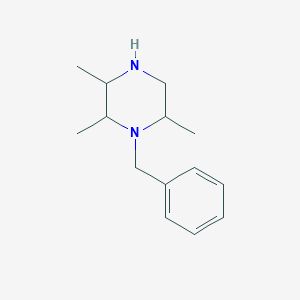

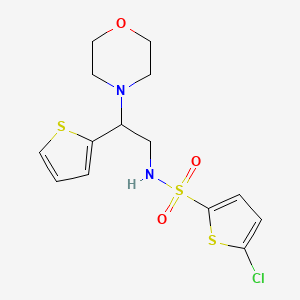

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2678310.png)

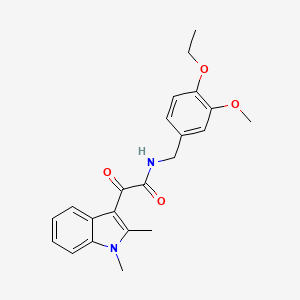

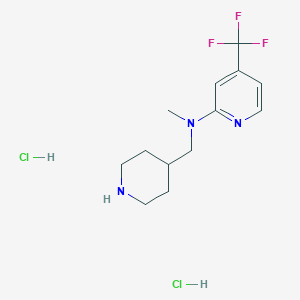

![2-Amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2678314.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)